molecular formula C14H18N2O2Si B075184 Bis(p-aminophenoxy)dimethylsilane CAS No. 1223-16-1

Bis(p-aminophenoxy)dimethylsilane

Cat. No. B075184
CAS RN: 1223-16-1
M. Wt: 274.39 g/mol
InChI Key: IYTXQZMZTQHONB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bis(p-aminophenoxy)dimethylsilane involves the reaction of p-aminophenol or 4-acetamidophenol with dimethyldichlorosilane in the presence of triethylamine or pyridine. The process has been optimized to be most economical and reasonable at 40°C for 4 hours, using benzene as a solvent and triethylamine as the base, which results in a cost-effective and efficient synthesis route (Li Chen, Fei Yang, & Jin Yun, 2014). Alternative synthesis methods involve using p-acetamidophenol reacted with dimethyl dichlorosilane in N,N-dimethylformamide (DMF) with pyridine as the tracing acid agent, which also validates the compound's structure via various characterization techniques (Zhao De-ming, 2007).

Scientific Research Applications

Synthesis of Bis(p-aminophenoxy)dimethylsilane

  • Scientific Field: Organic Chemistry
  • Application Summary: Bis(p-aminophenoxy)dimethylsilane (p-APDS) is prepared by the reaction of p-aminophenol or 4-acetamidophenol with dimethyldichlorosilane in the presence of triethylamine or pyridine .
  • Method of Application: The most economical and reasonable process for synthesis of p-APDS involves using benzene as a solvent, triethylamine as acid, p-aminophenol and dimethyl dichlorosilane at 40°C for 4 hours .
  • Results: The productivity, process, and cost of four means were compared. The results showed that the aforementioned method is the most economical and reasonable process for synthesis of p-APDS .

Use in Chemical Sensors

  • Scientific Field: Chemical Sensing
  • Application Summary: In the field of chemical sensors, APDMES can form complexes with metal ions, which can be used for detection .

Use as a Reagent, Catalyst, and Crosslinking Agent in Organic Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: APDMES is an important organosilicon reagent, often used as a reagent, catalyst, and crosslinking agent in organic synthesis .

Surface Modification

  • Scientific Field: Material Science
  • Application Summary: APDMES can be used for surface modification, such as improving the interfacial affinity and durability of organic polymer materials .

Manufacturing of Various Silicone Compounds and Pharmaceuticals

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: APDMES can be used as an important intermediate for the manufacturing of various silicone compounds and pharmaceuticals .

Use in Coatings, Adhesives, Sealants, and Elastomers (C.A.S.E.)

  • Scientific Field: Material Science
  • Application Summary: APDMES can be used in the production of coatings, adhesives, sealants, and elastomers (C.A.S.E.). These materials have a wide range of applications in various industries .

Safety And Hazards

Bis(p-aminophenoxy)dimethylsilane is an irritating compound. It can cause irritation to the skin and eyes . Protective gloves and goggles should be worn during operation . It should not be inhaled, and operations should be conducted in a well-ventilated place . In case of inhalation or skin contact, medical attention should be sought immediately .

properties

IUPAC Name

4-[(4-aminophenoxy)-dimethylsilyl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2Si/c1-19(2,17-13-7-3-11(15)4-8-13)18-14-9-5-12(16)6-10-14/h3-10H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTXQZMZTQHONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(OC1=CC=C(C=C1)N)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557964
Record name 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(p-aminophenoxy)dimethylsilane

CAS RN

1223-16-1
Record name 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(p-aminophenoxy)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
LX Chen, F Yang, J Yun - Advanced Materials Research, 2014 - Trans Tech Publ
Bis (p-aminophenoxy) dimethylsilane (p-APDS) was prepared by the reaction of p-aminophenol or 4-acetamidophenol with dimethyldichlorosilane in the presence of triethylamine or …
Number of citations: 3 www.scientific.net
DJ Liaw, WCO Yang, LJ Li… - Journal of applied polymer …, 1997 - Wiley Online Library
A novel siloxane‐containing diamine, bis(p‐aminophenoxy)methylphenylsilane (BAMPS), was synthesized from the condensation of dichloromethylphenylsilane with p‐aminophenol in …
Number of citations: 14 onlinelibrary.wiley.com
M Kolahdoozan, MS Ghoreishi - e-Polymers, 2011 - degruyter.com
New type of poly(amide-imide)s were prepared based on novel diacid monomer containing softening siloxane groups. Bis(p-aminophenoxy) dimethyl silane (3) was prepared by the …
Number of citations: 3 www.degruyter.com
WEG Müller, U Schloßmacher, X Wang… - The FEBS …, 2008 - Wiley Online Library
Siliceous sponges can synthesize poly(silicate) for their spicules enzymatically using silicatein. We found that silicatein exists in silica‐filled cell organelles (silicasomes) that transport …
Number of citations: 103 febs.onlinelibrary.wiley.com
P Zhu, Z Li, W Feng, Q Wang… - Journal of applied polymer …, 1995 - Wiley Online Library
A photosensitive polysiloxaneimide precursor was synthesized from oxydianiline, bis(p‐aminophenoxy)dimethylsilane, and a diacid chloride. This diacid chloride was prepared by the …
Number of citations: 17 onlinelibrary.wiley.com
Y Liu, L Fan, X Xu, S Mo, D Peng, Q Mu, C Zhu… - Materials Today …, 2020 - Elsevier
A series of thermosetting siloxane-containing polyimide resins were synthesized by incorporating of bis(p-aminophenoxy)dimethylsilane or bis(p-aminophenoxy)tetramethyldisiloxane …
Number of citations: 13 www.sciencedirect.com
JE Lincoln, S Hout, K Flaherty… - Journal of applied …, 2008 - Wiley Online Library
Abstract Structure‐thermal property interrelationships are characterized and reported for organic/inorganic addition cure polyimide composite matrices based on 3,3′,4,4′‐…
Number of citations: 24 onlinelibrary.wiley.com
KS Meenakshi, EPJ Sudhan, SA Kumar… - Progress in Organic …, 2012 - Elsevier
A study was made in the present investigation on bis(p-aminophenoxy) dimethylsiloxane based tetraglycidyl epoxy nanocomposites in order to determine its suitability for use in high …
Number of citations: 21 www.sciencedirect.com
WJ Patterson - 1970 - ntrs.nasa.gov
25 SUMMARY OF THE INVENTION In the present invention novel siloxane-containing epoxy polymers are prepared by reacting siloxane-containing diepoxides with aromatic diamines …
Number of citations: 0 ntrs.nasa.gov
WJ Patterson, N Bilow - Journal of Polymer Science Part A‐1 …, 1969 - Wiley Online Library
The synthesis and polymerization of seven epoxy polymer precursors which contained the siloxane linkage in varying structural arrangements was carried out. The polymers prepared …
Number of citations: 9 onlinelibrary.wiley.com

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